molecular formula C21H10F5N3O4 B4942317 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B4942317
M. Wt: 463.3 g/mol
InChI Key: IBIAZSLCBLRZAE-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a nitro group, a methyl group, and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method is the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by nitration and subsequent coupling reactions to introduce the pentafluorophenyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitro-N-(pentafluorophenyl)benzamide
  • 4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-methyl-3-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F5N3O4/c1-8-2-3-9(6-12(8)29(31)32)20(30)27-10-4-5-13-11(7-10)28-21(33-13)14-15(22)17(24)19(26)18(25)16(14)23/h2-7H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIAZSLCBLRZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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